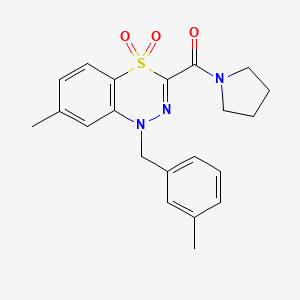

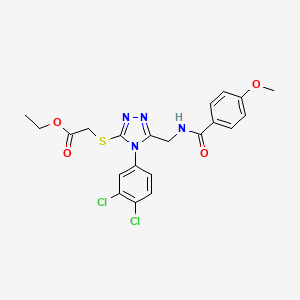

![molecular formula C20H14F3N5O2S B2538650 2-({4-氧代-1-苯基-1H,4H,5H-吡唑并[3,4-d]嘧啶-6-基}硫代)-N-[3-(三氟甲基)苯基]乙酰胺 CAS No. 930665-96-6](/img/structure/B2538650.png)

2-({4-氧代-1-苯基-1H,4H,5H-吡唑并[3,4-d]嘧啶-6-基}硫代)-N-[3-(三氟甲基)苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . It has been synthesized as part of a series of compounds designed to act as epidermal growth factor receptor inhibitors (EGFRIs) . These compounds have been assessed for their in vitro anti-proliferative activities against A549 and HCT-116 cancer cells .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine with appropriate amines in the presence of TEA . The reaction is refluxed for 4 hours, after which the solvent is evaporated under reduced pressure .Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by X-ray crystallography, 1H and 13C NMR, and HRMS studies .Chemical Reactions Analysis

The compound has been evaluated for its kinase inhibitory activities against wild EGFR (EGFR WT) . It showed noticeable activity against mutant EGFR (EGFR T790M) with an IC50 value of 0.236 µM .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem .科学研究应用

构效关系

具有复杂结构的化合物,包括吡唑并[3,4-d]嘧啶-6-基部分,通常因其独特的生物活性而被探索。此类化合物经常在药物发现的背景下进行研究,特别是它们作为激酶抑制剂的潜力或与体内特定受体的相互作用。专注于这些化合物的结构分析和修饰的研究可以导致开发出疗效提高、毒性降低的新疗法。

代谢研究

像“2-({4-氧代-1-苯基-1H,4H,5H-吡唑并[3,4-d]嘧啶-6-基}硫代)-N-[3-(三氟甲基)苯基]乙酰胺”这样的化合物也可能是药代动力学和药效学研究的主题,以了解它们在体内的代谢、分布和排泄。例如,对类似化合物的研究阐明了它们的代谢途径,确定了主要代谢物和参与其代谢的酶 (Shilling 等人,2010 年)。此类信息对于预测药物相互作用、优化给药方案和最大程度减少不良反应至关重要。

作用机制

属性

IUPAC Name |

2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N5O2S/c21-20(22,23)12-5-4-6-13(9-12)25-16(29)11-31-19-26-17-15(18(30)27-19)10-24-28(17)14-7-2-1-3-8-14/h1-10H,11H2,(H,25,29)(H,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPNTTZRZPGTNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2538569.png)

![Lithium 5-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2538570.png)

![7-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2538575.png)

![4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2538579.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate](/img/structure/B2538580.png)

![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2538586.png)